N-cyclopentyl-1-methylpiperidin-4-amine
Overview
Description
“N-cyclopentyl-1-methylpiperidin-4-amine” is a chemical compound with the molecular formula C11H22N2 . It is not intended for human or veterinary use but for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 1-position with a methyl group and at the 4-position with an amine group. Additionally, the nitrogen atom in the piperidine ring is also bonded to a cyclopentyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 182.31 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Catalysis in Organic Synthesis
One of the prominent applications of derivatives similar to N-cyclopentyl-1-methylpiperidin-4-amine is in catalysis, particularly in the synthesis of amine compounds. Cyclopentylamine, a structurally related compound, has been effectively utilized in the reductive amination of cyclopentanone using Ru/Nb2O5 catalysts. This process demonstrates significant potential in the production of value-added chemicals widely used across various industries, including pharmaceuticals, pesticides, and cosmetics, with cyclopentylamine achieving yields up to 84% under mild conditions. This catalytic system was not only stable but also versatile, applicable to a series of aldehydes/ketones, highlighting the efficiency of layered Nb2O5 material in promoting high catalytic activity due to its high surface area and Ru dispersion (Guo et al., 2019).
Synthesis of Bioactive Compounds
This compound and its analogs have been explored in the synthesis of bioactive compounds, including novel azetidine-2-one derivatives of 1H-benzimidazole. These derivatives exhibit significant antibacterial and cytotoxic activities, underscoring the utility of such amines in developing potential therapeutic agents. A series of compounds synthesized and characterized for their bioactive properties demonstrated the versatility of these amines in medicinal chemistry, particularly in antimicrobial applications (Noolvi et al., 2014).
Environmental Catalysis
Further research illustrates the use of similar amines in environmental catalysis, particularly in the reduction of nitro compounds to amines using graphene-based catalysts. This reduction process is crucial for transforming toxic nitro contaminants like 4-nitrophenol into less harmful amines, serving both synthetic and environmental remediation purposes. The development and application of graphene-based catalysts for this process represent a significant step forward in green chemistry, highlighting the role of nitrogen-containing compounds in facilitating environmentally friendly chemical transformations (Nasrollahzadeh et al., 2020).
Properties
IUPAC Name |
N-cyclopentyl-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-8-6-11(7-9-13)12-10-4-2-3-5-10/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIRZNRVKWLYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651444 | |
Record name | N-Cyclopentyl-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901374-95-6 | |
Record name | N-Cyclopentyl-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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